molecular formula C17H19NOS B286042 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine

2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine

Cat. No. B286042
M. Wt: 285.4 g/mol
InChI Key: KSUIQPJKEZAEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine, also known as MBPT, is a compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine works by reacting with ROS to form a fluorescent product. The fluorescence of the product can be detected using a fluorescence microscope or other imaging techniques. The mechanism of action of 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine has been extensively studied, and it has been shown to be highly specific for ROS.
Biochemical and Physiological Effects:
2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in various cell culture and animal studies to study the role of ROS in various diseases. 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine has also been used to study the effects of various drugs and compounds on ROS levels in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine in lab experiments include its high specificity for ROS, minimal toxicity, and ease of use. However, there are also some limitations to using 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine, including its sensitivity to light and the need for specialized equipment to detect fluorescence.

Future Directions

There are many future directions for research involving 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine. Some possible areas of research include the development of new fluorescent probes for detecting other types of reactive species, such as reactive nitrogen species (RNS), and the use of 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine in clinical settings to detect ROS in patients with various diseases. Additionally, there is potential for using 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine in drug discovery and development, as it can be used to screen compounds for their ability to modulate ROS levels in cells.

Synthesis Methods

The synthesis of 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine involves the reaction of 2-aminopropan-1-ol with 2-phenylthio-1,3-benzoxathiole in the presence of a catalyst. The resulting product is then treated with methyl iodide to yield 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine. The synthesis method has been optimized to produce high yields of pure 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine.

Scientific Research Applications

2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine has been studied for its potential use in various scientific research applications, including its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including aging, cancer, and neurodegenerative diseases. 2-methyl-N-(3-phenyl-2,1lambda~4~-benzoxathiol-1(3H)-ylidene)-2-propanamine has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying the role of ROS in various diseases.

properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

1-tert-butylimino-3-phenyl-3H-2,1λ4-benzoxathiole

InChI

InChI=1S/C17H19NOS/c1-17(2,3)18-20-15-12-8-7-11-14(15)16(19-20)13-9-5-4-6-10-13/h4-12,16H,1-3H3

InChI Key

KSUIQPJKEZAEGY-UHFFFAOYSA-N

SMILES

CC(C)(C)N=S1C2=CC=CC=C2C(O1)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)N=S1C2=CC=CC=C2C(O1)C3=CC=CC=C3

Origin of Product

United States

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